

Confirming On-Target Engagement of BMS-243117 in Live Cells: A Comparative Guide

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Compound of Interest

Compound Name: BMS-243117

Cat. No.: B1667187

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This guide provides a comprehensive comparison of modern biophysical methods to confirm the on-target engagement of **BMS-243117**, a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), in a live-cell context. Understanding and verifying that a compound interacts with its intended target within the complex cellular environment is a critical step in drug discovery, providing crucial evidence for the mechanism of action and informing structure-activity relationship (SAR) studies.

BMS-243117 is a benzothiazole-based small molecule that potently inhibits p56Lck, a Src family kinase pivotal to T-cell receptor (TCR) signaling.[1][2] It binds to the ATP-binding site of Lck, inhibiting its kinase activity.[1][2] While traditional biochemical assays have established its enzymatic potency, confirming this engagement within live cells is paramount. This guide focuses on two state-of-the-art techniques: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Quantitative Comparison of Target Engagement Assays

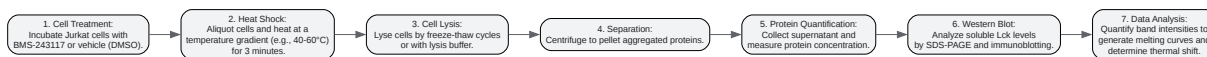
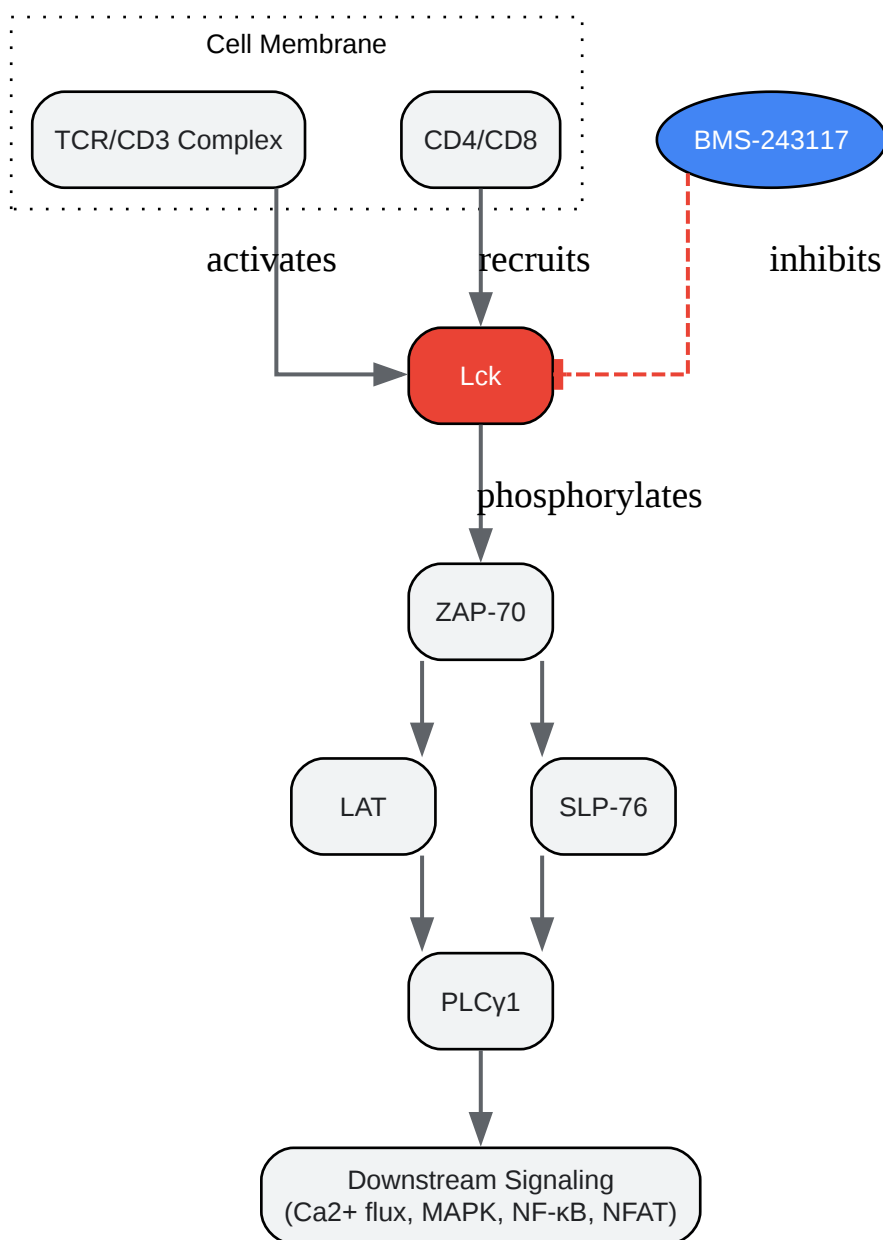
Direct quantitative data for **BMS-243117** using cellular target engagement assays such as CETSA or NanoBRET is not readily available in the public domain. Therefore, to illustrate the type of data generated and for comparison purposes, we present data for Dasatinib, another well-characterized, potent Lck inhibitor.

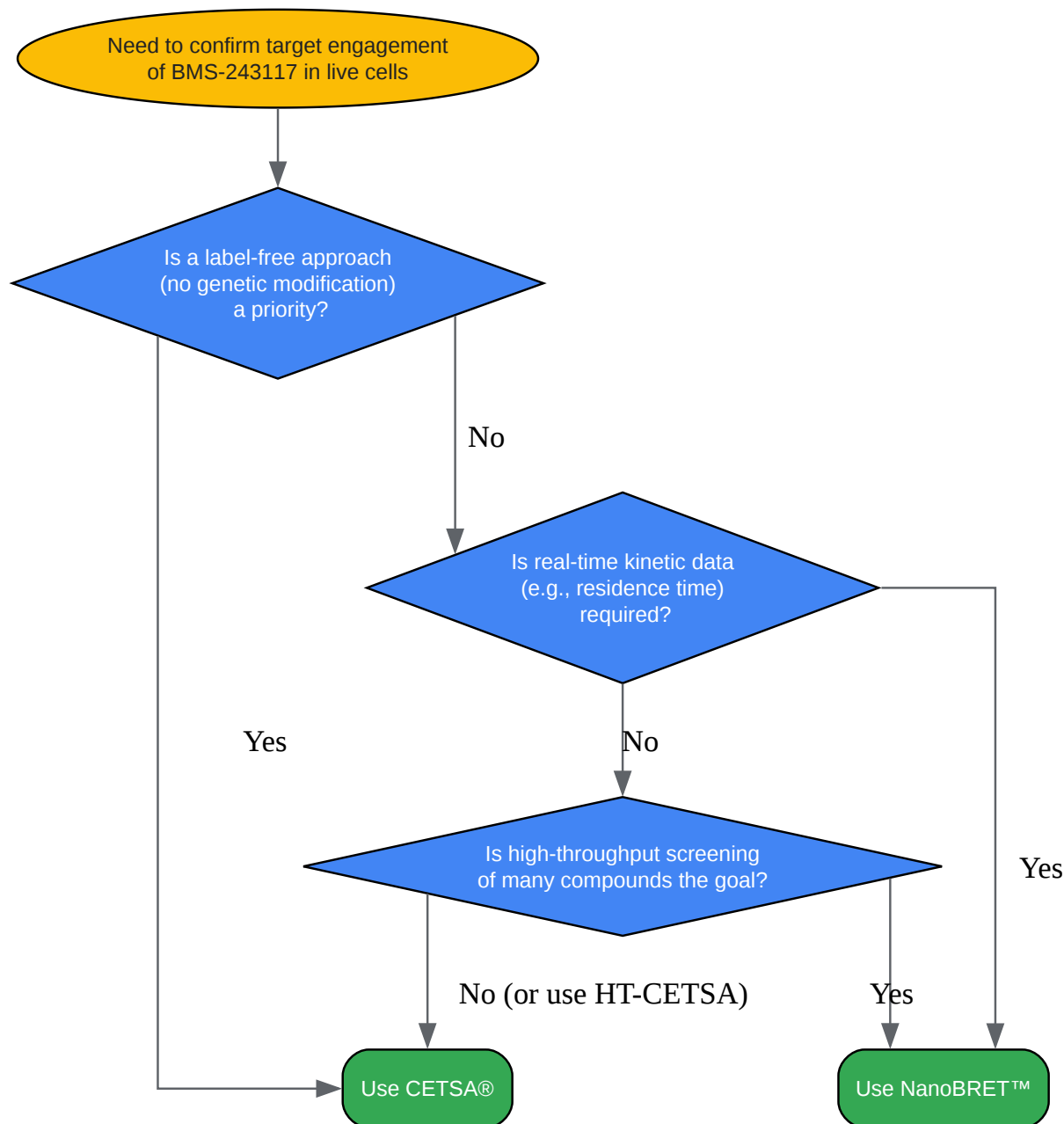
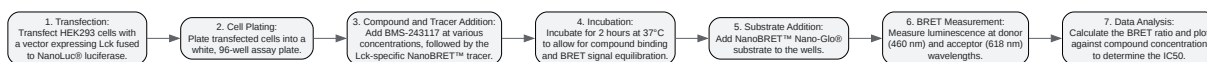
Parameter	BMS-243117	Dasatinib (Reference Lck Inhibitor)
Target	p56Lck	p56Lck
Biochemical IC50	4 nM[1][2]	~1 nM
Cellular Proliferation IC50 (PBL)	1.1 µM[1][2]	2.8 nM
Cellular Target Engagement EC50 (CETSA)	Data not available	Data not available
Cellular Target Engagement IC50 (NanoBRET)	Data not available	2.7 nM[3]

PBL: Peripheral Blood Lymphocytes

Lck Signaling Pathway

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade, the pathway targeted by **BMS-243117**.





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